molecular formula C23H17NO4 B11157691 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide

Cat. No.: B11157691
M. Wt: 371.4 g/mol
InChI Key: QGUVMHJOVBYCSI-UHFFFAOYSA-N
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Description

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system fused with a phenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide typically involves the reaction of 7-hydroxy-4-phenylcoumarin with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The phenyl and acetamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2-oxo-4-phenylchromen-7-yl)oxy-N-phenylacetamide

InChI

InChI=1S/C23H17NO4/c25-22(24-17-9-5-2-6-10-17)15-27-18-11-12-19-20(16-7-3-1-4-8-16)14-23(26)28-21(19)13-18/h1-14H,15H2,(H,24,25)

InChI Key

QGUVMHJOVBYCSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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